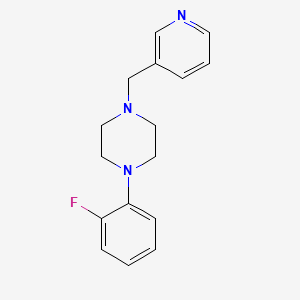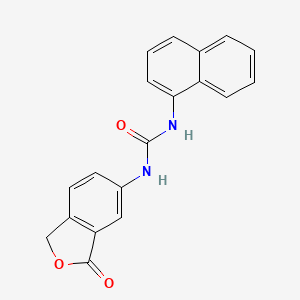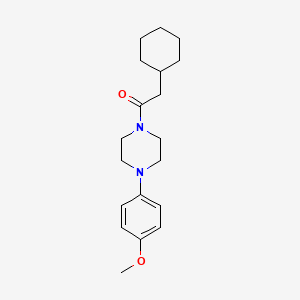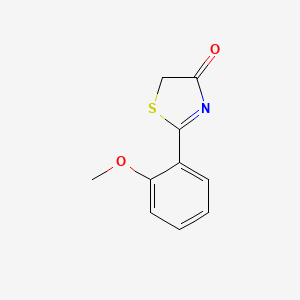![molecular formula C14H14N2O2S B5686466 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide, also known as DTAF, is a fluorescent dye that has been extensively used in scientific research. It is a thiol-reactive compound that can be used to label proteins and peptides. DTAF has been used in various applications, including fluorescence microscopy, flow cytometry, and protein analysis.
作用機序
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is a thiol-reactive compound that reacts with the thiol groups of cysteine residues in proteins. The reaction between N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide and cysteine residues results in the formation of a covalent bond between the dye and the protein. This covalent bond is stable and allows for the labeling of proteins with N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide.
Biochemical and Physiological Effects:
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide labeling of proteins does not have any significant biochemical or physiological effects on the proteins. The labeled proteins retain their biological activity and function. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide labeling does not affect the structure or function of the proteins.
実験室実験の利点と制限
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can be used to label proteins at low concentrations. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide labeling is a simple and easy process that does not require any specialized equipment. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide-labeled proteins can be easily detected and quantified using fluorescence microscopy or flow cytometry.
One limitation of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide labeling is that it requires the presence of cysteine residues in the protein of interest. Proteins that do not have cysteine residues cannot be labeled with N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide. Another limitation is that N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide labeling can interfere with protein-protein interactions. The covalent bond between N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide and the protein can alter the protein's conformation and affect its interaction with other proteins.
将来の方向性
For N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide research include the development of new labeling strategies, the use of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide in live-cell imaging studies, and the development of new N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide analogs with improved properties.
合成法
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide can be synthesized by reacting 2,5-dimethylphenylamine with carbon disulfide and sodium hydroxide to form N-phenylthiourea. This compound is then reacted with furfurylamine to form N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide. The synthesis method has been described in detail in various research articles.
科学的研究の応用
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been extensively used in scientific research as a fluorescent probe. It has been used to label proteins and peptides for various applications, including fluorescence microscopy, flow cytometry, and protein analysis. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been used to study protein-protein interactions, protein localization, and protein expression. It has also been used to study the structure and function of various proteins.
特性
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-10(2)11(8-9)15-14(19)16-13(17)12-4-3-7-18-12/h3-8H,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEUHLVESVDFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(furan-2-carbonyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[4-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686388.png)
![N,N-dimethyl-2-{[(2-methyl-2-morpholin-4-ylpropanoyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5686399.png)
![N-(2-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686413.png)

![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)


![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5686468.png)
![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)